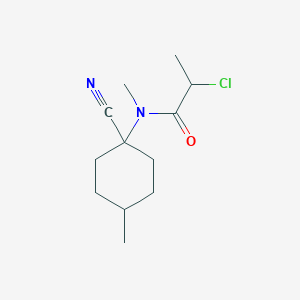
1,4,7-Oxadithionane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Oxadithionane (1,4,7-ODT) is a thioether compound that is found in nature and is synthesized in the laboratory. It is a colorless, volatile liquid with a pungent odor and is used in a variety of scientific research applications. It is an important intermediate in the synthesis of other organic compounds and is used as a reagent in organic synthesis. 1,4,7-ODT is also used as a catalyst in organic reactions and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
- 1,4,7-Oxadithionane is used in the synthesis of crown compounds, particularly oxadithia and trithiadioxime crown compounds. These are formed through reactions involving oxydiethanethiol and mercaptoethyl thioethanethiol with dichloroglyoxime (Kakanejadifard et al., 2007).
Electronic and Optoelectronic Applications
- In the field of electronics, 1,4,7-Oxadithionane derivatives have been utilized in the synthesis of molecular wires, specifically pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. These compounds have shown potential in electronic and optoelectronic applications due to their distinct redox, structural, and optoelectronic properties (Wang et al., 2006).
Polymerization and Catalysis
- 1,4,7-Oxadithionane-based compounds, such as 1,4,7-trithiacyclonane, have been used as precursors in ethylene and alpha-olefin polymerization catalysis. These compounds serve as catalysts in the polymerization process, demonstrating the versatility of oxadithionane in industrial chemistry (Tredget et al., 2005).
Material Science and Stability Studies
- Studies on 1,4,7-Oxadithionane derivatives have also contributed to the understanding of material stability and structural properties. For instance, reactions of trithiolane and trithiepane derivatives have been investigated, providing insights into the stability and structural characteristics of these compounds, which are important in material science (Windhager et al., 2007).
Coordination Chemistry
- In coordination chemistry, 1,4,7-Oxadithionane derivatives have been used to study the dynamic behavior of platinum(IV) derivatives. These studies are crucial for understanding the interactions and stability of metal complexes in various chemical environments (Abel et al., 1987).
Medicinal Chemistry and Biological Applications
- Additionally, compounds containing 1,4,7-Oxadithionane moieties, such as 1,3,4-oxadiazole derivatives, have been synthesized and investigated for their antibacterial and nematocidal activities. These studies expand the potential application of oxadithionane derivatives in medicinal chemistry and bioactive compound development (Li et al., 2018).
Quantum Coherence and Spin Systems
- In the realm of quantum physics, vanadium(IV) complexes with oxadithionane-related ligands have been studied for their potential in enhancing quantum coherence times in spin systems. These studies are significant for the development of molecular quantum computing technologies (Atzori et al., 2016).
Eigenschaften
IUPAC Name |
1,4,7-oxadithionane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2/c1-3-8-5-6-9-4-2-7-1/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJKVKUJJDYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

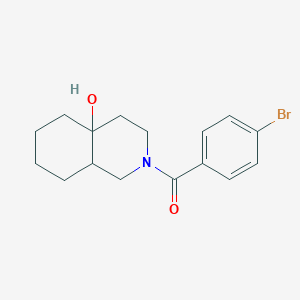
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one](/img/structure/B2767660.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2767661.png)
![2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2767662.png)

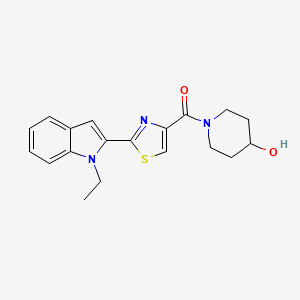
![6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B2767666.png)
![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767669.png)
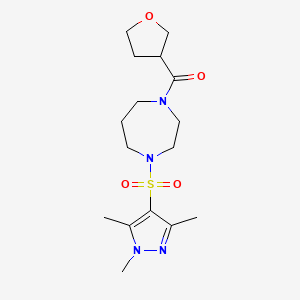

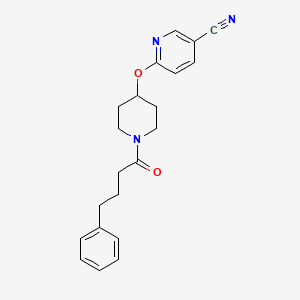
![4-[1-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-chlorophenyl)methyl]butanamide](/img/structure/B2767674.png)

